Cy3 NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

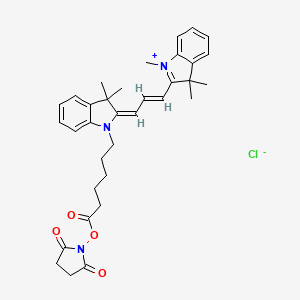

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDMHANYPGHTLW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cy3 NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3 NHS ester (Cyanine3 N-hydroxysuccinimidyl ester) is a bright, orange-fluorescent dye widely utilized in the life sciences for fluorescently labeling a variety of biomolecules.[1][2] As a member of the cyanine (B1664457) dye family, Cy3 offers excellent photostability and a high extinction coefficient, making it a robust tool for numerous applications.[3][4] This technical guide provides an in-depth overview of this compound, its chemical properties, detailed experimental protocols for its use, and its diverse applications in biological research.

The reactivity of the N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][5] This reaction forms a stable amide bond, ensuring a permanent fluorescent tag on the molecule of interest.[5] The resulting Cy3-labeled conjugates are instrumental in a wide array of research techniques, including immunofluorescence, fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and flow cytometry.[5][6][7]

Core Properties and Data Presentation

This compound exhibits distinct spectral properties that make it compatible with common fluorescence microscopy and instrumentation. It is typically excited by laser lines around 532 nm or 555 nm and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[2][7] The dye's fluorescence is notably stable across a pH range of 4 to 10.[2]

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 550 - 555 nm | [3][5][7] |

| Maximum Emission Wavelength (λem) | 569 - 572 nm | [1][2][7] |

| Molar Extinction Coefficient | ~150,000 cm-1M-1 | [2][8] |

| Fluorescence Quantum Yield | ~0.31 | [8] |

| Molecular Weight | Varies by counter-ion and sulfonation, typically ~590.15 g/mol (non-sulfonated) to ~829.03 g/mol (sulfonated) | [1][8][9] |

| Recommended Storage | -20°C, desiccated and protected from light | [2][5][10] |

| Solubility | Soluble in organic solvents (DMSO, DMF); sulfonated versions are water-soluble | [3][5][11] |

Chemical Reaction and Labeling Mechanism

The fundamental principle behind the use of this compound is the chemical reaction between the NHS ester group and a primary amine. This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient under neutral to slightly alkaline conditions (pH 8.0-9.0).[5][12]

Below is a diagram illustrating the reaction between this compound and a primary amine-containing biomolecule.

Experimental Protocols

The following sections provide a detailed methodology for labeling proteins with this compound, followed by the purification of the resulting conjugate.

Protein Labeling with this compound

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0

-

Reaction tubes

-

Shaker or rotator

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS).[9][13] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[9]

-

If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][9]

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][10] This solution should be prepared fresh for each labeling reaction as the NHS ester is susceptible to hydrolysis.[14]

-

-

Labeling Reaction:

-

A molar ratio of dye to protein between 10:1 and 20:1 is often a good starting point for optimization.[9]

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.[14]

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4][10]

-

Purification of the Labeled Protein

Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification.[15][16]

Method 1: Size-Exclusion Chromatography (e.g., Sephadex G-25)

This method separates the larger labeled protein from the smaller, free dye molecules.[10][16]

Materials:

-

Sephadex G-25 or equivalent desalting column

-

Elution buffer (e.g., PBS)

-

Collection tubes

Procedure:

-

Equilibrate the desalting column with the elution buffer according to the manufacturer's instructions.

-

Carefully load the reaction mixture onto the center of the column bed.

-

Elute the labeled protein with the elution buffer. The colored, labeled protein will elute first, while the free dye will be retained on the column and elute later.

-

Collect the fractions containing the purified conjugate.

Method 2: Dialysis

This technique is suitable for larger sample volumes.[16]

Materials:

-

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

-

Large volume of cold (4°C) dialysis buffer (e.g., PBS)

-

Stir plate and stir bar

Procedure:

-

Load the reaction mixture into the dialysis tubing or cassette.

-

Place the sealed tubing/cassette in a beaker with a large volume of cold dialysis buffer (at least 200 times the sample volume).[16]

-

Stir the buffer gently at 4°C for 2-4 hours.

-

Change the dialysis buffer at least three times, including one overnight dialysis, to ensure complete removal of the free dye.[16]

-

Recover the purified, labeled protein from the dialysis tubing/cassette.

Experimental Workflow

The following diagram outlines the general workflow for protein labeling and purification.

Diverse Applications in Research

Cy3-labeled biomolecules are employed in a multitude of research applications due to their bright and stable fluorescence.

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): Cy3-conjugated secondary antibodies are widely used to detect and visualize specific proteins in cells and tissues.[1][7]

-

Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes enable the detection and localization of specific DNA or RNA sequences within cells.[1][7]

-

Flow Cytometry: The bright fluorescence of Cy3 makes it suitable for labeling cells and antibodies for analysis by flow cytometry.[1][4]

-

Förster Resonance Energy Transfer (FRET): Cy3 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.[5][15]

-

Microscopy and Cellular Imaging: The photostability of Cy3 allows for prolonged imaging experiments to track the localization and dynamics of labeled molecules in living or fixed cells.[1]

-

Biosensors: Cy3-labeled molecules can be incorporated into biosensors for the detection of various analytes, including proteins and nucleic acids.[6][17]

Conclusion

This compound is a versatile and reliable tool for fluorescently labeling biomolecules. Its bright, photostable fluorescence, coupled with a straightforward and efficient conjugation chemistry, has made it a staple in molecular and cellular biology research. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. goldbio.com [goldbio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | AAT Bioquest [aatbio.com]

- 8. ibiantech.com [ibiantech.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. apexbt.com [apexbt.com]

- 12. interchim.fr [interchim.fr]

- 13. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 14. genecopoeia.com [genecopoeia.com]

- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Application of CY3-NHS to biosensors Cyanine3-activated ester Detection of concentrations and changes in - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

An In-depth Technical Guide to Cy3 NHS Ester: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 3 (Cy3) NHS ester is a bright, orange-fluorescent dye widely utilized in the life sciences for labeling a variety of biomolecules.[1][2] As a member of the cyanine dye family, Cy3 offers excellent photostability and pH insensitivity, making it a robust tool for various applications, including fluorescence microscopy, immunocytochemistry, flow cytometry, and FRET studies.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of Cy3 NHS ester, with a focus on providing practical information for researchers in the field.

Chemical Structure and Properties

This compound is an amine-reactive fluorescent labeling dye.[1] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., on the side chains of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.[3][5][6] This reaction is most efficient under slightly basic conditions (pH 8.5 ± 0.5).[6][7]

The core structure of Cy3 consists of two indole (B1671886) rings connected by a polymethine chain.[7][8] Variations in the length of this chain give rise to different cyanine dyes with distinct spectral properties.[7] Cy3 is often available in both non-sulfonated and sulfonated forms. The sulfonated versions (sulfo-Cy3) exhibit increased water solubility, which can be advantageous for labeling sensitive proteins that may denature in the presence of organic co-solvents.[9][10][11]

A notable derivative, Cy3B, offers significantly increased fluorescence quantum yield and photostability compared to the standard Cy3.[12][13]

Below is a diagram illustrating the general chemical structure of a this compound.

Caption: Generalized structure of this compound.

Quantitative Data Summary

The key photophysical and chemical properties of this compound and its common variants are summarized in the tables below for easy comparison.

| Property | This compound | Sulfo-Cy3 NHS Ester | Cy3B NHS Ester | Reference(s) |

| Excitation Maximum (λex) | 550 - 555 nm | 555 nm | 560 nm | [1][3][6][7][14] |

| Emission Maximum (λem) | 569 - 570 nm | 570 - 572 nm | 571 nm | [1][3][6][7][14] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ | 120,000 cm⁻¹M⁻¹ | [1][5][6][14] |

| Quantum Yield (Φ) | 0.15 - 0.31 | ~0.31 | Significantly higher than Cy3 | [6][15][16] |

| Molecular Weight | Varies (e.g., 590.15, 713.82, 727.84, 829.03 g/mol ) | Varies (e.g., 821.9 g/mol ) | ~657.21 g/mol | [5][6][9][14][17] |

| Solubility | DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF | [1][3][5][17] |

Note: The exact molecular weight can vary between manufacturers due to differences in the linker arm and counter-ions.

Experimental Protocols

Labeling of Proteins (e.g., IgG Antibodies) with this compound

This protocol is a generalized procedure for labeling proteins with this compound. It is crucial to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL) and avoid self-quenching.[5][12][13]

Materials:

-

Protein (e.g., IgG antibody) solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS).[8]

-

This compound.

-

Purification column (e.g., Sephadex G-25).[8]

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL.[8]

-

The buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) ions.[8]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[8]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A common starting molar ratio of dye to protein is 10:1 to 20:1.[8][18]

-

Incubate the reaction for 1 hour at room temperature in the dark with continuous gentle stirring or rotation.[8][19]

-

-

Purification:

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Below is a workflow diagram for the protein labeling protocol.

Caption: Workflow for labeling proteins with this compound.

Labeling of Amine-Modified Oligonucleotides

This protocol outlines the general steps for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

-

Amine-modified oligonucleotide.

-

This compound.

-

Anhydrous DMSO or DMF.

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.0).

-

Acetonitrile.

-

Ethanol for precipitation.

-

Purification system (e.g., HPLC).

Procedure:

-

Oligonucleotide Preparation:

-

Dye Preparation:

-

Prepare a fresh solution of this compound in DMSO.[19]

-

-

Conjugation Reaction:

-

Purification:

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications:

-

Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[6][7]

-

Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes are used for the spatial mapping of genetic material.[6][7]

-

Flow Cytometry: Labeled antibodies are used for the identification and quantification of cell populations.[2]

-

Real-Time PCR: When combined with a quencher, Cy3-labeled oligonucleotides can be used as TaqMan probes or molecular beacons.[6][7]

-

Fluorescence Resonance Energy Transfer (FRET): Cy3 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[3]

-

Biomarker and Drug Screening: Cy3-labeled molecules can be used to track their distribution and interaction within biological systems.[3]

Conclusion

This compound remains a popular and reliable fluorescent dye for the labeling of biomolecules. Its bright fluorescence, photostability, and the straightforward chemistry of its NHS ester group make it an invaluable tool for a wide array of applications in both basic research and drug development. By understanding its chemical properties and optimizing labeling protocols, researchers can effectively utilize Cy3 to generate high-quality data in their experiments.

References

- 1. goldbio.com [goldbio.com]

- 2. Cyanine3 NHS ester | AxisPharm [axispharm.com]

- 3. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 7. This compound | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. lunanano.ca [lunanano.ca]

- 17. ibiantech.com [ibiantech.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. genecopoeia.com [genecopoeia.com]

Cy3 NHS ester excitation and emission wavelength

An In-depth Technical Guide to Cy3 NHS Ester For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) dye family, functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2][3] This amine-reactive moiety allows for the straightforward covalent labeling of biomolecules, primarily targeting primary amines such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[4][5][6] The resulting stable amide bond makes Cy3 a robust fluorescent tag for a wide array of applications in biological research and drug development, including immunofluorescence, fluorescence microscopy, flow cytometry, and FRET studies.[1][3] Its fluorescence is notably stable across a pH range of 4 to 10.[1][7]

Core Properties of this compound

The utility of this compound is defined by its distinct spectral and physicochemical properties. These characteristics determine its suitability for specific experimental setups and instrumentation.

Spectral and Physicochemical Data

Quantitative data for this compound are summarized below. It is important to note that exact spectral values can vary slightly depending on the manufacturer and the local molecular environment (e.g., solvent).

| Property | Value | Source(s) |

| Max Excitation Wavelength (λex) | 550 - 563 nm | [1][2][3][8][9][10] |

| Max Emission Wavelength (λem) | 569 - 570 nm | [1][2][3][9][10] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [2][8][9][10] |

| Fluorescence Quantum Yield (Φ) | 0.03 - 0.31 | [8][9][10] |

| Recommended Laser Line | 532 nm or 555 nm | [1][7] |

| Compatible Filter Sets | Cy3 / TRITC | [1][7] |

| Property | Description | Source(s) |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [3][5] |

| Target Functional Group | Primary Amines (-NH₂) | [3][4][7] |

| Solubility | Soluble in organic solvents (DMSO, DMF); water solubility depends on sulfonation. | [2][3][8] |

| Storage Conditions | Store at -20°C in the dark; desiccate. | [2][8][9] |

Reaction Mechanism and Experimental Workflow

The core of this compound utility lies in its reaction with primary amines to form a stable covalent bond.

Chemical Principle: Amine-Reactive Labeling

The labeling reaction is a nucleophilic acyl substitution. The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently releases the N-hydroxysuccinimide leaving group, resulting in a highly stable amide bond between the Cy3 dye and the target molecule.[3][6]

This reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5, with many protocols recommending pH 8.3-8.5.[5][6][11] Below this range, primary amines are protonated (R-NH₃⁺) and thus non-nucleophilic.[6][11] Above this range, the rate of hydrolysis of the NHS ester, a competing reaction where water acts as the nucleophile, increases significantly, reducing labeling efficiency.[4][6]

References

- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. goldbio.com [goldbio.com]

- 3. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. apexbt.com [apexbt.com]

- 9. lunanano.ca [lunanano.ca]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Quantum Yield and Brightness of Cy3 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of Cyanine3 (Cy3) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. Understanding the quantum yield and brightness of Cy3 NHS ester is critical for designing and interpreting fluorescence-based assays in research, diagnostics, and drug development. This document details the key quantitative parameters, experimental methodologies for its use and characterization, and the underlying principles governing its fluorescence.

Core Photophysical Properties of this compound

Cy3 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain.[1] Its NHS ester derivative is one of the most popular amine-reactive fluorescent probes, readily forming stable covalent amide bonds with primary amines on proteins, antibodies, and amine-modified oligonucleotides.[2][3][4] The reaction is pH-dependent, with an optimal range of 8.3-8.5.[4][5]

The fluorescence of Cy3 is characterized by a high molar extinction coefficient, making it a very bright label.[6] However, its quantum yield is notably sensitive to the local environment.[7][8] Factors such as solvent viscosity, temperature, and, most importantly, conjugation to biomolecules can significantly alter the quantum yield.[7][8] This is primarily due to the molecule's ability to undergo trans-cis isomerization from the excited state, a non-radiative decay pathway that competes with fluorescence.[8] Restricting this isomerization, for instance by increasing the viscosity of the environment or by covalent attachment to a macromolecule, can lead to a significant increase in fluorescence quantum yield.[7][8][9]

The table below summarizes the key quantitative photophysical parameters for this compound. It is important to note that these values, particularly the quantum yield, can vary depending on the specific experimental conditions.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~550 - 555 nm | [3][4][7][10][11][12] |

| Emission Maximum (λem) | ~564 - 572 nm | [4][10][11][12] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [10][11][12][13] |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.31 | Highly dependent on the environment.[7][11][12][14] The lower end of the range is typical for the free dye in aqueous solution, while higher values are observed when conjugated to biomolecules or in more viscous solvents.[8][14] |

| Brightness (ε x Φ) | 6,000 - 46,500 M⁻¹cm⁻¹ | Calculated from the range of reported quantum yields. |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield is commonly used and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7][15]

1. Selection of a Reference Standard:

-

Choose a reference standard that absorbs and emits in a similar spectral region to Cy3.

-

The quantum yield of the standard should be well-established and not highly sensitive to environmental conditions.

2. Solvent Selection:

-

Use a spectroscopic grade solvent that dissolves both the Cy3 sample and the reference standard.

-

The solvent should be free of fluorescent impurities.

3. Preparation of Solutions:

-

Prepare stock solutions of the Cy3 sample and the reference standard in the chosen solvent.

-

Prepare a series of dilutions for both the sample and the reference with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[7]

4. Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Record the absorbance value at the excitation wavelength for each solution.

5. Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

The excitation wavelength and all instrument parameters (e.g., slit widths) must be identical for all sample and reference measurements.[7]

6. Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φ_S) is calculated using the following equation:[7] Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²) Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions (if different solvents are used).

-

Protocol for Labeling Biomolecules with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific applications and biomolecules.

1. Preparation of Biomolecule:

-

Dissolve the biomolecule (e.g., protein, antibody) in a suitable buffer at a concentration of 2-10 mg/mL.[1][16]

-

The buffer should be amine-free (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer) and the pH adjusted to 8.3-8.5.[5][17] Tris buffer should be used with caution as it contains a primary amine.[5]

2. Preparation of this compound Stock Solution:

-

Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1][16]

3. Conjugation Reaction:

-

A molar excess of this compound is typically used. A starting point of a 10:1 molar ratio of dye to protein is recommended.[17][18] The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

-

Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[5][16]

4. Purification of the Conjugate:

-

Separate the labeled biomolecule from the unreacted dye and hydrolysis products.

-

Gel filtration (e.g., Sephadex G-25) is a common and effective method for purifying protein conjugates.[1][17][18] Dialysis or spin concentrators can also be used.[16]

5. Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for Cy3).[17]

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for NHS ester conjugation and the relationship between the key photophysical parameters that determine the brightness of a fluorophore.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 11. lunanano.ca [lunanano.ca]

- 12. ibiantech.com [ibiantech.com]

- 13. goldbio.com [goldbio.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. jenabioscience.com [jenabioscience.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to the Solubility of Cy3 NHS Ester in DMSO vs. Water for Researchers and Drug Development Professionals

An in-depth analysis of the solubility characteristics of Cy3 NHS ester, providing critical guidance for its effective use in bioconjugation and fluorescence labeling applications.

This technical guide addresses the crucial differences in solubility between the non-sulfonated and sulfonated forms of Cyanine3 (Cy3) N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (B87167) (DMSO) and water. Understanding these properties is paramount for researchers, scientists, and professionals in drug development to ensure successful and reproducible labeling of biomolecules such as proteins, peptides, and oligonucleotides.

Core Concepts: The Impact of Sulfonation on Solubility

The solubility of this compound is fundamentally dictated by the presence or absence of sulfonate groups (-SO₃⁻) on the cyanine (B1664457) dye's molecular structure. The non-sulfonated version of this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions. Conversely, the introduction of one or more sulfonate groups, creating sulfo-Cy3 NHS ester, significantly enhances its hydrophilicity and, consequently, its water solubility.[1][2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for both non-sulfonated and sulfonated this compound in DMSO and water, compiled from various sources.

| Compound | Solvent | Solubility | References |

| This compound (non-sulfonated) | DMSO | ≥59 mg/mL to 125 mg/mL | [4][5][6][7][8] |

| Water | Insoluble to poorly soluble | [1][5][7][9][10][11] | |

| Sulfo-Cy3 NHS Ester | Water | High / Water-soluble | [3][12][13][14] |

| DMSO | Good solubility | [12][13] | |

| DMF | Good solubility | [12][13] |

Note: The high solubility of non-sulfonated this compound in DMSO allows for the preparation of concentrated stock solutions, which are then diluted into the aqueous reaction buffer for labeling.[6][8] For sensitive proteins that may be denatured by organic solvents, the use of the water-soluble sulfo-Cy3 NHS ester is recommended as it obviates the need for a co-solvent.[9][13][15]

Experimental Protocols

Below are detailed methodologies for the dissolution and use of this compound for the labeling of proteins.

Protocol 1: Labeling with Non-Sulfonated this compound

This protocol is adapted for labeling proteins with the water-insoluble, non-sulfonated this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Non-sulfonated this compound powder

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete for reaction with the NHS ester.[6][8]

-

Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Add anhydrous DMSO to the vial to create a stock solution, typically at a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.[6][8]

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A common molar excess of dye to protein is 10-fold. The final concentration of DMSO in the reaction mixture should be kept low (ideally ≤10%) to avoid protein denaturation.[4]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

-

Purification: Remove the unreacted dye and byproducts from the labeled protein using a gel filtration column or dialysis.

Logical Workflow for Biomolecule Labeling

Caption: Experimental workflow for labeling biomolecules with this compound.

Signaling Pathways and Logical Relationships

The fundamental chemical reaction involves the aminolysis of the NHS ester by a primary amine on the target biomolecule. This process is in competition with the hydrolysis of the NHS ester by water.

Reaction Pathway Diagram

Caption: Competing reactions of this compound in an aqueous labeling environment.

References

- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 3. apexbt.com [apexbt.com]

- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 5. This compound | Fluorescent dye | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ibiantech.com [ibiantech.com]

- 10. This compound | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 13. ibiantech.com [ibiantech.com]

- 14. goldbio.com [goldbio.com]

- 15. apexbt.com [apexbt.com]

A Comprehensive Technical Guide to the Proper Storage and Handling of Cy3 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the proper storage and handling of Cy3 NHS ester, a widely used fluorescent dye in biological research and drug development. Adherence to these protocols is critical for ensuring the reagent's stability, reactivity, and the reproducibility of experimental results.

Introduction to this compound

Cyanine3 (Cy3) N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is characterized by its bright orange fluorescence, with an excitation maximum around 550 nm and an emission maximum around 570 nm.[1][2][3][4] The NHS ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[2][3][4][5][6] This labeling occurs through the formation of a stable amide bond. The sulfonated versions of this compound exhibit enhanced water solubility, making them ideal for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[7][8]

Storage and Stability

Proper storage of this compound is paramount to prevent its degradation and loss of reactivity. The stability of the compound is influenced by temperature, light, and moisture.

Solid Form

The lyophilized powder of this compound should be stored under the following conditions:

| Parameter | Recommended Condition | Duration |

| Temperature | -20°C | 12 to 24 months[7][9][10][11] |

| Light | Protected from light (in the dark) | Indefinite |

| Moisture | Desiccated | Indefinite |

It is crucial to warm the vial to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.

Stock Solutions

The preparation and storage of stock solutions require careful attention to detail to maintain the dye's reactivity.

| Parameter | Recommended Condition | Duration |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare fresh for immediate use |

| Temperature | -20°C | Up to 1 month[1][12][13] |

| -80°C | Up to 6 months[1][12] | |

| Light | Protected from light | Indefinite |

| Freeze-Thaw Cycles | Avoid | Aliquot into single-use volumes |

Note: Aqueous solutions of this compound are highly unstable due to the rapid hydrolysis of the NHS ester. Therefore, it is strongly recommended to prepare aqueous solutions immediately before use and not to store them.[14]

Handling and Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[13][15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[13]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13][15]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[13][15]

Experimental Protocols

The following is a detailed protocol for a common application of this compound: the labeling of an antibody.

Materials

-

This compound

-

Antibody to be labeled (in a buffer free of primary amines, such as PBS)

-

Anhydrous DMSO

-

1 M Sodium Bicarbonate, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Experimental Workflow

The overall workflow for antibody labeling with this compound involves several key steps, from preparation of reagents to purification of the final conjugate.

Caption: Antibody labeling workflow with this compound.

Step-by-Step Procedure

-

Prepare Antibody Solution:

-

Dissolve the antibody in a buffer free of primary amines (e.g., PBS). The recommended concentration is 2-10 mg/mL for optimal labeling efficiency.[1][12]

-

Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][12][17] This alkaline pH is necessary for the efficient reaction of the NHS ester with primary amines.

-

-

Prepare this compound Stock Solution:

-

Conjugation Reaction:

-

The optimal molar ratio of this compound to protein is typically around 10:1, but may need to be optimized for different proteins (ranging from 5:1 to 20:1).[12][18]

-

Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently mixing. Avoid vigorous vortexing to prevent protein denaturation.[1][12]

-

Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.[1][12]

-

-

Purify the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1][12][18]

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody, while the later colored fraction will be the free, unreacted dye.[1][12]

-

Combine the fractions containing the desired dye-protein conjugate.

-

Characterization and Storage of the Conjugate

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Storage: Store the purified conjugate at 4°C for short-term storage (up to two months) or in single-use aliquots at -20°C or -80°C for long-term storage.[18] The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% and a bacteriostatic agent such as 0.02% sodium azide (B81097) can improve stability.[18]

Signaling Pathways and Applications

This compound is a versatile tool used in a wide array of applications that involve the detection and visualization of biomolecules.

Caption: Applications of this compound labeled biomolecules.

The labeled antibodies can be used as primary or secondary reagents in techniques such as:

-

Immunofluorescence Microscopy: To visualize the localization of specific proteins within cells and tissues.

-

Flow Cytometry: To identify and quantify cell populations based on the expression of cell surface or intracellular proteins.[3]

-

Western Blotting: As a detection reagent for specific protein bands.

Labeled oligonucleotides are commonly used in:

-

Fluorescence in situ Hybridization (FISH): To detect specific DNA or RNA sequences in cells and tissues.

-

Microarrays: To probe for the presence of complementary nucleic acid sequences.

By following these guidelines for proper storage, handling, and application, researchers can ensure the optimal performance of this compound and obtain reliable and reproducible results in their experiments.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. This compound | CAS:1032678-38-8 | AxisPharm [axispharm.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. ibiantech.com [ibiantech.com]

- 7. apexbt.com [apexbt.com]

- 8. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 9. This compound | AAT Bioquest [aatbio.com]

- 10. apexbt.com [apexbt.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. abmole.com [abmole.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to Labeling Primary Amines on Proteins with Cy3 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the principles and protocols for labeling proteins with Cy3 N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for biological research and drug development. We will delve into the core chemistry, provide detailed experimental procedures, offer guidance on optimization and troubleshooting, and present key data in an accessible format.

Introduction to Cy3 NHS Ester Labeling

Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its N-hydroxysuccinimide (NHS) ester derivative is a popular amine-reactive reagent used to covalently label biomolecules. The NHS ester selectively reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[1][2][3][4] This robust and efficient conjugation chemistry makes this compound an invaluable tool for a variety of applications, including immunofluorescence, flow cytometry, fluorescence resonance energy transfer (FRET) studies, and protein tracking in drug delivery systems.[5]

The Chemistry of Amine Labeling

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[6]

The reaction is highly dependent on pH.[1][4] The primary amine must be in its unprotonated form to be reactive. Therefore, the labeling reaction is typically carried out in a buffer with a slightly alkaline pH, generally between 8.2 and 9.3.[7][8][9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the this compound, thereby reducing labeling efficiency.[7][10]

Quantitative Data and Specifications

The spectral properties of Cy3 and the recommended labeling parameters are summarized in the tables below for easy reference.

Table 1: Spectral Properties of Cy3

| Property | Value | Reference |

| Excitation Maximum (λ_max) | ~550-555 nm | [5][11][12] |

| Emission Maximum (λ_em) | ~570 nm | [5][11][12] |

| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [12] |

Table 2: Recommended Protein Labeling Parameters

| Parameter | Recommended Range | Notes | Reference |

| Protein Concentration | 2-10 mg/mL | Higher concentrations generally improve labeling efficiency. | [7][10][13] |

| Reaction Buffer pH | 8.2 - 9.3 | Optimal pH for amine reactivity. | [1][7][8] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein. | [7][14] |

| Reaction Time | 1 - 4 hours | Can be extended for lower pH reactions. | [2][11] |

| Reaction Temperature | Room Temperature | [11][14] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an IgG antibody with this compound. The protocol can be adapted for other proteins, but optimization may be required.

Materials and Reagents

-

This compound (lyophilized)

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]

-

Phosphate-Buffered Saline (PBS)

Experimental Workflow

Detailed Labeling Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in PBS at a concentration of 2-10 mg/mL.[10] Ensure the buffer is free of primary amines.[7] If your protein solution contains interfering substances like Tris or sodium azide (B81097), they must be removed by dialysis against PBS.[14]

-

-

Adjust the pH:

-

Prepare the this compound Stock Solution:

-

Allow the vial of lyophilized this compound to warm to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7][11] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for each labeling reaction as the NHS ester is moisture-sensitive and can hydrolyze over time.[5][11]

-

-

Perform the Labeling Reaction:

-

Purify the Labeled Protein:

Calculation of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, should be determined to ensure optimal labeling.[1]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3 (~552 nm, A₅₅₂).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₂ × CF)] / ε_protein

-

Where CF is the correction factor for the absorbance of Cy3 at 280 nm (typically around 0.08 for Cy3) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₅₅₂ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

An optimal DOL is typically between 2 and 4 for antibodies to avoid issues like self-quenching or loss of protein function.[7]

Optimization and Troubleshooting

Table 3: Troubleshooting Common Issues in Cy3 Labeling

| Issue | Potential Cause | Suggested Solution | Reference |

| Low Labeling Efficiency | Incorrect buffer (contains primary amines) | Dialyze protein against an amine-free buffer like PBS. | [7] |

| Suboptimal pH | Adjust the pH of the reaction buffer to 8.2-8.5. | [7][9] | |

| Low protein concentration | Concentrate the protein to at least 2 mg/mL. | [7][10] | |

| Hydrolyzed/inactive dye | Use a fresh vial of dye or prepare a fresh stock solution. | [7] | |

| Protein Precipitation | High concentration of organic solvent (DMSO/DMF) | Ensure the volume of the dye stock solution is less than 10% of the total reaction volume. | [7] |

| Low Fluorescence of Labeled Protein | Quenching due to over-labeling | Decrease the dye-to-protein molar ratio. | [7] |

| Loss of Protein Function | Labeling at a critical functional site | Reduce the dye-to-protein molar ratio. | [7] |

Storage and Stability

-

Lyophilized this compound: Store at -20°C, protected from light and moisture. The product is typically stable for at least six months to a year under these conditions.[1][11][12]

-

Reconstituted Dye Solution: Aliquot and store at -20°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.[8]

-

Labeled Protein Conjugate: Store at 4°C, protected from light. For long-term storage, it can be stored at -20°C or -80°C, often with the addition of a cryoprotectant like glycerol (B35011) and a preservative such as sodium azide (0.02-0.05%).[14][15]

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively utilize this compound for the fluorescent labeling of proteins, enabling a wide array of downstream applications. Remember that optimization is often key to achieving the desired labeling efficiency and maintaining protein function.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. pdf.dutscher.com [pdf.dutscher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. genecopoeia.com [genecopoeia.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Cy3 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols for Cy3 NHS ester, a widely used fluorescent dye in biological research. The information is intended to support researchers in the effective use of this reagent for labeling biomolecules.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the Cy3 fluorophore to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] This reaction forms a stable amide bond, making it a robust tool for fluorescent labeling.[2] Cy3 is characterized by its bright orange fluorescence, high photostability, and pH insensitivity between pH 4 and 10.[1][3][4]

The molecular weight and chemical formula of this compound can vary depending on the specific counter-ion and whether the cyanine dye is sulfonated. Sulfonated versions exhibit improved water solubility.[5][6] Researchers should always refer to the manufacturer's certificate of analysis for batch-specific molecular weight.

Quantitative Data Summary

The key quantitative parameters for various forms of this compound are summarized in the table below. These values are essential for calculating dye-to-protein ratios and for instrument setup during fluorescence imaging.

| Property | Value | Source(s) |

| Molecular Weight | 641.51 g/mol (with BF4 counter-ion) | [7][8][9] |

| 590.15 g/mol (with Cl counter-ion) | [10][11][12] | |

| Molecular Formula | C₃₄H₄₀BF₄N₃O₄ | [7][8][9] |

| C₃₄H₄₀ClN₃O₄ | [10][11][12] | |

| Excitation Maximum (λex) | ~555 nm | [6][7][11] |

| Emission Maximum (λem) | ~570 nm | [6][7][11] |

| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at λex | [4][7][11] |

| Fluorescence Quantum Yield | ~0.31 | [7][11] |

| Recommended Laser Lines | 532 nm or 555 nm | [1][6] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1][4] |

| Solubility | Soluble in DMSO, DMF | [2][4][7][11] |

| Storage Conditions | -20°C, desiccated and protected from light | [7][10][11] |

Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins (specifically IgG antibodies) and oligonucleotides with this compound.

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The molar ratio of dye to protein may need to be optimized for other proteins to achieve the desired degree of labeling (DOL) without causing fluorescence quenching.[13]

Materials:

-

IgG antibody (1-10 mg/mL)

-

This compound

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[14]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column[15][16]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in the labeling buffer to a final concentration of 2-10 mg/mL.[10][16]

-

Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.[10]

-

-

Prepare the Dye Stock Solution:

-

Conjugation Reaction:

-

Calculate the required volume of the dye solution. A dye-to-protein molar ratio of 10:1 is a common starting point for optimization.[10]

-

While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.[15][16]

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle stirring.[15][16]

-

-

Purification of the Conjugate:

-

Equilibrate the Sephadex G-25 column with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, separating it from the smaller, unreacted dye molecules.[15]

-

Alternatively, for smaller volumes, a spin column can be used for purification according to the manufacturer's instructions.[15]

-

-

Storage:

-

Store the purified Cy3-labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like 0.1% BSA and store at -20°C.[15]

-

This protocol is a general guideline for labeling amine-modified DNA or RNA.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Anhydrous DMSO

-

Acetonitrile

-

Ethanol (B145695) (for precipitation)

Procedure:

-

Prepare the Oligonucleotide:

-

Dissolve the amine-modified oligonucleotide in a solution containing water, sodium bicarbonate buffer, and acetonitrile.[16]

-

-

Prepare the Dye Stock Solution:

-

Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMSO.[16]

-

-

Conjugation Reaction:

-

Purification:

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protein labeling workflow, from reagent preparation to the final purified conjugate.

Caption: Workflow for covalent labeling of proteins with this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound | 146368-16-3 [chemicalbook.com]

- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 7. This compound, 2632339-91-2 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medkoo.com [medkoo.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. ibiantech.com [ibiantech.com]

- 12. apexbt.com [apexbt.com]

- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 14. interchim.fr [interchim.fr]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. genecopoeia.com [genecopoeia.com]

An In-depth Technical Guide to Sulfonated and Non-Sulfonated Cy3 NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sulfonated and non-sulfonated Cy3 NHS esters, outlining the critical differences in their chemical properties, experimental handling, and applications. Understanding these distinctions is paramount for selecting the appropriate fluorescent label to ensure the validity and success of experimental outcomes.

Core Chemical and Physical Differences

The fundamental distinction between these two forms of Cy3 NHS ester lies in the presence of one or more sulfonate groups (-SO₃⁻).[1] This single structural modification dramatically alters the dye's physicochemical properties.

-

Non-Sulfonated this compound: This form is hydrophobic (lipophilic) and possesses poor water solubility.[2][3] Consequently, it must be dissolved in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being introduced into an aqueous reaction mixture for labeling biomolecules.[2][3]

-

Sulfonated this compound (Sulfo-Cy3): The addition of sulfonate groups renders the dye hydrophilic and highly soluble in water.[4][5][6] This allows for its direct dissolution in aqueous buffers, simplifying labeling procedures and avoiding the use of organic co-solvents.[5][7] This is particularly advantageous when working with sensitive proteins that may denature in the presence of organic solvents.[5][8]

The core reactive group, the N-hydroxysuccinimide (NHS) ester, is identical in both forms. It provides an efficient means of covalently linking the Cy3 dye to primary amines (–NH₂) on biomolecules like proteins and amine-modified oligonucleotides, forming a stable amide bond.[4][9]

Comparative Data

The following tables summarize the key quantitative and qualitative differences between the two Cy3 variants.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Non-Sulfonated this compound | Sulfonated this compound | Reference(s) |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Soluble in water, DMSO, DMF | [10][11] |

| Molecular Weight | ~590.15 g/mol | ~751.91 - 821.9 g/mol (Varies with sulfonation) | [10][11][12] |

| Excitation Max (λex) | ~550-555 nm | ~555 nm | [4][11][13] |

| Emission Max (λem) | ~570 nm | ~570-572 nm | [4][11][13] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [11] |

| Fluorescence Quantum Yield (Φ) | ~0.15 (highly environment-dependent) | >0.15 (can be improved by sulfonation) | [14] |

Note: Spectroscopic properties are nearly identical as the core chromophore is the same.[3][8] However, the quantum yield can be influenced by the local environment and conjugation to biomolecules.[14][15]

Table 2: Key Application and Handling Differences

| Feature | Non-Sulfonated this compound | Sulfonated this compound | Reference(s) |

| Labeling Reaction Solvent | Requires organic co-solvent (e.g., 5-20% DMSO/DMF) | Can be performed in purely aqueous buffer | [3][16] |

| Protein Compatibility | May denature sensitive proteins due to organic co-solvent | Ideal for sensitive or low-solubility proteins | [5][8] |

| Cell Permeability | More likely to be cell-permeable (lipophilic) | Generally cell-impermeable (hydrophilic, charged) | [1] |

| Common Applications | Labeling intracellular components | Labeling cell-surface proteins, antibodies, and other biomolecules in aqueous solution | [1] |

| Purification | Gel filtration, chromatography | Dialysis, gel filtration, chromatography | [8] |

| Aggregation | Higher tendency to aggregate in aqueous solutions | Less prone to aggregation due to charge and hydrophilicity | [2][6] |

Mandatory Visualizations

The fundamental reaction for both dye types involves the NHS ester reacting with a primary amine on a biomolecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. apexbt.com [apexbt.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. apexbt.com [apexbt.com]

- 11. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 12. Lumiprobe Sulfo-Cyanine3 NHS ester, 1424150-38-8, 1mg, Quantity: Each of | Fisher Scientific [fishersci.com]

- 13. apexbt.com [apexbt.com]

- 14. benchchem.com [benchchem.com]

- 15. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to Cy3 NHS Ester for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3 N-hydroxysuccinimide (NHS) ester chemistry for the fluorescent labeling of oligonucleotides. This document details the reaction mechanism, experimental protocols, and critical parameters for successful conjugation, purification, and troubleshooting.

Introduction to Cy3 NHS Ester Chemistry

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used in molecular biology for labeling biomolecules, including oligonucleotides.[1] The N-hydroxysuccinimide (NHS) ester functional group makes Cy3 amine-reactive, enabling the formation of a stable covalent amide bond with primary aliphatic amines.[2] This labeling method is a cornerstone technique for producing fluorescently tagged oligonucleotides for a variety of applications, such as fluorescence in situ hybridization (FISH), microarrays, and fluorescence resonance energy transfer (FRET).[3][4]

The reaction between a this compound and an amino-modified oligonucleotide is a nucleophilic acyl substitution. The primary amine on the oligonucleotide attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[5] This reaction is highly efficient and specific for primary amines under appropriate pH conditions.[3]

Quantitative Data for this compound

For successful experimental design and accurate data interpretation, a clear understanding of the physicochemical and spectral properties of Cy3 is essential.

| Property | Value |

| Excitation Maximum (λex) | ~550-555 nm[3][4] |

| Emission Maximum (λem) | ~568-570 nm[3][4] |

| Molar Extinction Coefficient (ε) at λex | ~150,000 cm⁻¹M⁻¹ |

| Optimal pH for Labeling Reaction | 8.3 - 9.0[6][7][8] |

| Storage of Lyophilized NHS Ester | -20°C in the dark, desiccated[9] |

| Storage of Reconstituted NHS Ester (in anhydrous DMSO/DMF) | -20°C for up to 1-2 months (use immediately is recommended)[8] |

| Storage of Labeled Oligonucleotides | -20°C in the dark, preferably in a slightly basic buffer (pH 7.0 for Cy3)[10] |

Experimental Protocols

This section provides a detailed methodology for the labeling of amino-modified oligonucleotides with this compound, followed by purification of the conjugate.

Reagent Preparation

-

Amino-Modified Oligonucleotide:

-

Resuspend the lyophilized amino-modified oligonucleotide in a nuclease-free, amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer) to a desired stock concentration (e.g., 1 mM).

-

Crucial: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.[11] If the oligonucleotide is in an amine-containing buffer, it must be purified by methods such as ethanol (B145695) precipitation prior to labeling.[11]

-

-

Labeling Buffer:

-

Prepare a 0.1 M sodium bicarbonate or sodium borate buffer.

-

Adjust the pH to 8.5 - 9.0 using HCl or NaOH. The slightly basic pH is critical for deprotonating the primary amine on the oligonucleotide, rendering it nucleophilic.[6]

-

-

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10 mg/mL or a specific molar concentration) by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7][8]

-

This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[7]

-

Labeling Reaction

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and desired degree of labeling.

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide with the labeling buffer.

-

Add the freshly prepared this compound stock solution to the oligonucleotide solution. A molar excess of the dye (e.g., 5-10 fold) is typically used to ensure efficient labeling.[5]

-

Vortex the reaction mixture gently to ensure thorough mixing.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[8][11] The reaction is often complete within 30 minutes.[11]

-

(Optional) The reaction can also be performed overnight at 4°C.[8]

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted this compound and the N-hydroxysuccinimide byproduct.

-

Ethanol Precipitation: This method is effective for removing the bulk of the unreacted dye.

-

To the reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of cold 100% ethanol.[6]

-

Incubate at -20°C for at least 30 minutes.[6]

-

Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[6]

-

Carefully decant the supernatant containing the unreacted dye.

-

Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.[6]

-

Briefly air-dry the pellet and resuspend it in a suitable buffer (e.g., nuclease-free water or TE buffer).

-

-

Size-Exclusion Chromatography (e.g., Gel Filtration): Desalting columns can be used to separate the labeled oligonucleotide from smaller molecules like unreacted dye and NHS. The labeled oligonucleotide will elute in the void volume.[6][7]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for achieving high purity, separating the labeled oligonucleotide from both unreacted dye and unlabeled oligonucleotide.[11] A C18 column with an acetonitrile/water gradient is commonly used.[11]

Visualizing Key Processes

Reaction Mechanism

References

- 1. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. interchim.fr [interchim.fr]

- 9. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Cy3 NHS Ester Fluorescence Spectrum Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cyanine3 (Cy3) NHS ester, a widely used fluorescent dye in biological research. It covers the core principles of its fluorescence, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of Cy3 Fluorescence

Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family. It is characterized by its bright orange-red fluorescence, making it a popular choice for labeling biomolecules such as proteins, antibodies, and nucleic acids. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines (-NH₂) present on these biomolecules, forming a stable amide bond. This process is fundamental to a wide range of applications in fluorescence microscopy, immunofluorescence, flow cytometry, and FRET-based assays.

The fluorescence of Cy3 is governed by its absorption of light at a specific wavelength, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it emits light at a longer wavelength. The key spectral properties of Cy3 NHS ester are summarized in the table below.

Quantitative Spectroscopic Data

A clear understanding of the quantitative spectroscopic parameters of a fluorophore is critical for experimental design and data interpretation. The following table summarizes the key photophysical properties of this compound.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λ_max, ex_) | ~550-555 nm | [1][2] |

| Maximum Emission Wavelength (λ_max, em_) | ~570-572 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | [3][4] |

| Recommended Laser Line | 532 nm or 555 nm |

Note: The exact spectral characteristics can be influenced by the local environment of the dye, such as the solvent polarity and the nature of the conjugated biomolecule.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. It is optimized for IgG antibodies but can be adapted for other proteins.

Materials:

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS

-

Reaction tubes

-

Stirring/vortexing equipment

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 5-10 mg/mL. Protein solutions must be free of amine-containing substances like Tris or glycine. If the protein is in a buffer containing amines, dialyze it against PBS.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the dissolved this compound. The optimal molar ratio of dye to protein for monoclonal antibodies is typically between 8:1 and 12:1.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

-

-

Purification of the Conjugate:

-

Separate the Cy3-labeled protein from the unreacted dye using a gel filtration column.

-

Load the reaction mixture onto the pre-equilibrated column and elute with PBS.

-

The first colored band to elute is the Cy3-protein conjugate. Collect the fractions containing the conjugate.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~552 nm, A₅₅₂).

-

Calculate the protein concentration and the DOL using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₂ × CF₂₈₀)] / ε_protein_

-

DOL = A₅₅₂ / (ε_Cy3_ × Protein Concentration (M))

-

Where:

-

CF₂₈₀ is the correction factor for the absorbance of Cy3 at 280 nm (typically ~0.08).

-

ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

-

ε_Cy3_ is the molar extinction coefficient of Cy3 at its absorbance maximum (~150,000 cm⁻¹M⁻¹).

-

-

-

-

Storage:

-

Store the purified Cy3-protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Caption: Workflow for labeling proteins with this compound.

Protocol 2: Acquiring a Fluorescence Emission Spectrum